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molecular formula C5H4N4O B1417698 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one CAS No. 76044-31-0

6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one

Cat. No. B1417698
M. Wt: 136.11 g/mol
InChI Key: JDPCCIANHKTFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04831013

Procedure details

To a suspension of the product of Example 42 (500 mg) in ethanol (20 mL) is added 4N aqueous sodium hydroxide (1 mL) and the whole stirred at reflux under nitrogen for 2 hours. It is cooled, filtered and the filtrate neutralized with glacial acetic acid with ice cooling to produce the solid 9-carboxymethyl-2-(2-fluorophenyl)-7,8,9,10-tetrahydropyrido[3,4-e][(1,2,4]triazolo[1,5-c]pyrimidin-5(6H)one.
Name
product
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(CN1CC[C:13]2[NH:12][C:11](=[O:16])[N:10]3[N:17]=[C:18](C4C=CC=CC=4F)[N:19]=[C:9]3[C:8]=2C1)(OC)=O.[OH-].[Na+]>C(O)C>[N:19]1[CH:18]=[N:17][N:10]2[C:9]=1[CH:8]=[CH:13][NH:12][C:11]2=[O:16] |f:1.2|

Inputs

Step One
Name
product
Quantity
500 mg
Type
reactant
Smiles
C(=O)(OC)CN1CC=2C=3N(C(NC2CC1)=O)N=C(N3)C3=C(C=CC=C3)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the whole stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N=1C=NN2C(NC=CC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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